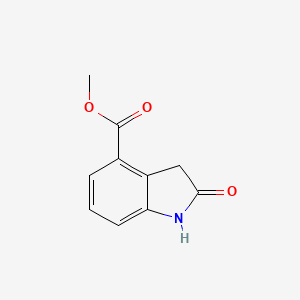

Methyl 2-oxoindoline-4-carboxylate

Description

Historical Context and Evolution of Indoline-2-one Chemistry

The journey of the indoline-2-one scaffold began in the 19th century in Bavaria. rsc.orgillinois.edursc.orgnih.gov The initial discoveries laid the groundwork for over a century of chemical exploration. The simplicity and prevalence of the oxindole (B195798) core in natural products, particularly plant-based alkaloids, have consistently fueled interest in its chemistry. researchgate.net One of the earliest known examples is from Uncaria tomentosa, commonly known as cat's claw, found in the Amazon rainforest. researchgate.net Over the years, synthetic chemistry has played a crucial role in accessing a wide variety of compounds based on this core, allowing researchers to investigate hypotheses and enhance the desired activities of these molecules. rsc.org This has led to an evolution from foundational discoveries to the development of compounds with significant biological activity. rsc.orgnih.gov

Significance of the Indoline-2-one Nucleus in Organic Synthesis and Medicinal Chemistry

The indoline-2-one nucleus is often described as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them fertile ground for drug discovery. The structural features of the indoline-2-one core allow for the introduction of various substituents at different positions, enabling the fine-tuning of their biological and pharmacological properties.

In medicinal chemistry, this scaffold is a cornerstone in the development of kinase inhibitors, a class of drugs that block the action of protein kinases. nih.gov For instance, Sunitinib, an oral indolin-2-one derivative, is a marketed vascular endothelial growth factor receptor (VEGFR) inhibitor used in cancer therapy. researchgate.net Numerous studies have focused on designing and synthesizing novel indoline-2-one derivatives as potent anticancer agents, targeting various cancer cell lines. rsc.orgillinois.edunih.govnih.govnih.gov Beyond cancer, the scaffold has been investigated for its potential anti-inflammatory nih.govacs.org and antimicrobial properties. smolecule.com

In organic synthesis, the indoline-2-one core serves as a versatile building block. It is a key intermediate in the synthesis of complex natural products and pharmaceuticals. tdcommons.orgacs.org For example, it is a crucial component in the preparation of Nintedanib, a medication used for treating idiopathic pulmonary fibrosis. tdcommons.org The reactivity of the scaffold allows for a variety of chemical transformations, making it a valuable tool for synthetic chemists. rsc.org

Overview of Methyl 2-oxoindoline-4-carboxylate as a Specific Indoline-2-one Derivative

This compound is a specific derivative of the indoline-2-one scaffold. It features a methyl ester group attached at the 4-position of the core structure. This compound is an organic molecule with the chemical formula C₁₀H₉NO₃. smolecule.com

| Property | Value | Source |

| Chemical Formula | C₁₀H₉NO₃ | smolecule.com |

| Molecular Weight | 191.18 g/mol | cookechem.comcalpaclab.com |

| CAS Number | 90924-46-2 | cookechem.comcalpaclab.combldpharm.com |

| Structure | Bicyclic structure with a fused benzene (B151609) ring and a five-membered nitrogen-containing ring, a carbonyl group at position 2, and a methyl ester at position 4. | smolecule.com |

While its natural occurrence is not well-documented, this compound can be synthesized through various laboratory methods, such as the reaction of N-phenylanthranilic acid with acetic anhydride (B1165640). smolecule.com The presence of the carbonyl group and the methyl ester allows for further chemical modifications, such as hydrolysis of the ester to yield the corresponding carboxylic acid or alkylation at the nitrogen atom. smolecule.com

Preliminary research suggests that this compound may possess antimicrobial and antioxidant properties. smolecule.com Furthermore, it can serve as a precursor for the synthesis of other potentially bioactive molecules, including spirocyclic indolinones which have been explored for their antitumor properties. smolecule.com However, it is important to note that research on this specific compound is still in its early stages. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-oxo-1,3-dihydroindole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-10(13)6-3-2-4-8-7(6)5-9(12)11-8/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKDEECWCACPLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CC(=O)NC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595459 | |

| Record name | Methyl 2-oxo-2,3-dihydro-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90924-46-2 | |

| Record name | Methyl 2-oxo-2,3-dihydro-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of Methyl 2-oxoindoline-4-carboxylate

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. Aromatic protons on the benzene (B151609) ring typically appear in the downfield region, while the methylene (B1212753) protons of the indoline (B122111) ring and the methyl protons of the ester group resonate at higher fields.

The ¹³C NMR spectrum provides information on the carbon skeleton. oregonstate.edu Carbons in different functional groups (carbonyl, aromatic, ester, and aliphatic) absorb at characteristic chemical shift ranges. oregonstate.edu Quaternary carbons, those without any attached protons, are typically observed as weaker signals. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 (C=O) | - | ~175 |

| C3 (CH₂) | ~3.5 | ~36 |

| C3a | - | ~128 |

| C4 | - | ~130 |

| C5 | ~7.2 | ~125 |

| C6 | ~7.0 | ~122 |

| C7 | ~7.5 | ~110 |

| C7a | - | ~145 |

| N-H | ~8.5 | - |

| C=O (ester) | - | ~168 |

| O-CH₃ | ~3.9 | ~52 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Coupling constants (J-values), measured in Hertz (Hz), provide information about the connectivity of adjacent protons. rubingroup.org The magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. rubingroup.org This analysis helps in assigning the signals of the aromatic protons and confirming their relative positions on the benzene ring.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu Cross-peaks in the COSY spectrum connect the signals of J-coupled protons, which is particularly useful for tracing the connectivity of the protons on the aromatic ring and the methylene protons at C3. sdsu.eduepfl.ch

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms. sdsu.eduepfl.ch It allows for the definitive assignment of each carbon atom that bears protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. sdsu.eduepfl.ch It is crucial for identifying the connectivity of quaternary carbons and for piecing together the different fragments of the molecule. epfl.chyoutube.com For instance, an HMBC correlation would be expected between the methyl protons of the ester group and the ester carbonyl carbon, as well as the C4 carbon of the indoline ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. masterorganicchemistry.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | ~3200 (broad) |

| Aromatic C-H | Stretch | ~3100-3000 |

| Aliphatic C-H | Stretch | ~3000-2850 |

| Amide C=O (Lactam) | Stretch | ~1710 |

| Ester C=O | Stretch | ~1730 |

| Aromatic C=C | Stretch | ~1600 and ~1475 |

The presence of a sharp, strong peak around 1730 cm⁻¹ is indicative of the ester carbonyl group, while another strong absorption around 1710 cm⁻¹ corresponds to the amide carbonyl (lactam) of the oxindole (B195798) ring. masterorganicchemistry.comlibretexts.org A broad absorption band around 3200 cm⁻¹ would signify the N-H stretching vibration of the amide. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure. smolecule.com In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion ([M]⁺), which then fragments in predictable ways. libretexts.org

The molecular ion peak for this compound (C₁₀H₉NO₃) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern can reveal characteristic losses of small molecules or radicals. For example, the loss of the methoxy (B1213986) group (-OCH₃) from the ester would result in a significant fragment ion. Alpha-cleavage next to the carbonyl groups is also a common fragmentation pathway. libretexts.orglibretexts.org

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. materialsciencejournal.org The chromophores in this compound, namely the benzene ring fused to the α,β-unsaturated amide system, are expected to give rise to characteristic absorption bands in the UV region. These absorptions correspond to π → π* and n → π* electronic transitions. The exact wavelength of maximum absorbance (λ_max) can be influenced by the solvent polarity. materialsciencejournal.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 2-oxoindoline-4-carboxylate, DFT calculations are employed to determine its most stable three-dimensional geometry by optimizing bond lengths, bond angles, and dihedral angles. These calculations can be performed using various functionals, such as B3LYP, often paired with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. The optimized geometry corresponds to the lowest energy conformation of the molecule, providing a foundational understanding of its physical and chemical properties.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical DFT Data) This table presents typical, expected values for key geometric parameters. Actual values would be determined from specific DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O (amide) | ~1.23 | |

| C=O (ester) | ~1.21 | |

| N-H | ~1.01 | |

| C-N (ring) | ~1.38 | |

| C-C (aromatic) | ~1.39 - 1.41 | |

| **Bond Angles (°) ** | ||

| C-N-C | ~110 | |

| O=C-N | ~126 | |

| C-C-C (aromatic) | ~119 - 121 | |

| Dihedral Angles (°) |

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, a key area of conformational flexibility is the rotation of the methyl carboxylate group relative to the indoline (B122111) ring.

DFT studies can map the potential energy surface for this rotation, identifying low-energy (stable) conformers and the energy barriers (torsional barriers) that separate them. The height of these barriers determines the ease of interconversion between conformers at a given temperature. While specific studies on this exact molecule are not widely published, research on related aromatic carbonyl compounds demonstrates that DFT methods, particularly with modern functionals like M06-2X, can accurately predict these barriers. Such analyses are crucial for understanding how the molecule might adapt its shape to fit into a biological target's binding site.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the outermost electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile.

LUMO : Represents the lowest energy site for accepting electrons, indicating the molecule's electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. FMO analysis for this compound would reveal the distribution of these orbitals, highlighting the most probable sites for nucleophilic and electrophilic attack. For instance, the HOMO is likely distributed over the electron-rich aromatic ring and the nitrogen atom, while the LUMO may be localized on the electron-withdrawing carbonyl groups.

Table 2: Representative FMO Properties for an Oxindole (B195798) Derivative (Illustrative Data) This table provides an example of the kind of data generated in an FMO analysis.

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -1.8 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 | High kinetic stability, low reactivity |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. To build a QSAR model for derivatives of this compound, one would need a dataset of similar compounds with experimentally measured biological activities (e.g., inhibitory concentrations against a specific enzyme).

The process involves:

Calculating Molecular Descriptors : Quantifying various physicochemical properties of the molecules, such as lipophilicity (LogP), electronic properties, and steric parameters.

Model Building : Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to create an equation that correlates the descriptors with biological activity.

Validation : Testing the model's predictive power on an external set of compounds.

A successful QSAR model can predict the activity of new, unsynthesized compounds, guiding medicinal chemists in designing more potent molecules. For kinase inhibitors, for example, descriptors related to size, aromaticity, and polarizability have been shown to be important.

In Silico Docking Studies for Ligand-Target Interactions

In silico molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. The oxindole scaffold, present in this compound, is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets, including protein kinases and proteases.

In a docking study, the 3D structure of the target protein is used to create a virtual binding site. The ligand (this compound) is then placed into this site in multiple conformations and orientations. A scoring function estimates the binding affinity, typically as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. The results highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. Such studies are instrumental in identifying potential biological targets for a compound and in rationalizing its mechanism of action at the molecular level.

Table 3: Example Output from a Molecular Docking Study (Hypothetical) This table illustrates typical results from docking a ligand into a protein's active site.

| Parameter | Value/Residue | Type of Interaction |

|---|---|---|

| Binding Energy | -9.5 kcal/mol | Predicted affinity |

| Hydrogen Bonds | Glu170, Met172 | Key stabilizing interactions |

| Hydrophobic Interactions | Val120, Leu188 | van der Waals contacts |

| RMSD (from reference) | 1.2 Å | Accuracy of the docking pose |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, can accurately predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure.

Infrared (IR) Spectra : DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies often require scaling to correct for approximations in the method but generally show good agreement with experimental IR spectra, helping to assign specific peaks to the vibrations of functional groups (e.g., C=O stretch, N-H bend).

Nuclear Magnetic Resonance (NMR) Spectra : The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). The calculated values, when referenced against a standard like tetramethylsilane (TMS), can aid in the interpretation of complex experimental NMR spectra.

UV-Visible Spectra : Time-dependent DFT (TD-DFT) can predict electronic

Chemical Reactions and Reactivity of Methyl 2 Oxoindoline 4 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Indoline (B122111) Ring

The benzene (B151609) ring of the indoline core is susceptible to electrophilic aromatic substitution (EAS). The rate and regioselectivity of these reactions are influenced by the activating and directing effects of the substituents on the ring. The general mechanism of EAS involves the attack of an electrophile by the aromatic pi system, forming a resonance-stabilized carbocation intermediate known as a sigma complex or benzenium ion. masterorganicchemistry.comlumenlearning.com This is typically the slow, rate-determining step. masterorganicchemistry.comlumenlearning.com Subsequently, a proton is lost from the carbon atom that was attacked, restoring the aromaticity of the ring. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.comlibretexts.org The substitution pattern on the indoline ring will direct the incoming electrophile to specific positions.

Nucleophilic Attack at the Carbonyl Center and Ester Moiety

The carbonyl groups of the lactam at the C-2 position and the methyl ester at the C-4 position are electrophilic centers and can be attacked by nucleophiles. The reactivity of these carbonyls differs, with the lactam carbonyl generally being less reactive than the ester carbonyl towards nucleophilic acyl substitution due to resonance delocalization of the nitrogen lone pair into the carbonyl group.

Nucleophilic attack on the ester can lead to hydrolysis, transesterification, or amidation. For example, hydrolysis of the methyl ester group under acidic or basic conditions yields 2-oxoindoline-4-carboxylic acid. smolecule.com

Reactions involving nucleophilic attack at a carbonyl carbon are fundamental in organic chemistry. youtube.com The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. msu.edu This intermediate can then collapse, expelling a leaving group in nucleophilic acyl substitution reactions, or be protonated to form an alcohol in nucleophilic addition reactions. youtube.commsu.edu

Reactions Involving the Active Methylene (B1212753) Group (C-3 Position)

The methylene group at the C-3 position of the indoline ring is flanked by a carbonyl group and an aromatic ring, making the protons on this carbon acidic and the carbon itself nucleophilic upon deprotonation. This "active methylene" character allows for a variety of condensation and substitution reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active hydrogen compound reacts with an aldehyde or ketone in the presence of a weak base. wikipedia.orgthermofisher.com The reaction involves the nucleophilic addition of the active methylene compound to the carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org

Methyl 2-oxoindoline-4-carboxylate can participate in Knoevenagel condensations, where the active methylene group at C-3 attacks an aldehyde or ketone. The use of a weak base, such as piperidine (B6355638) or an amine, is crucial to facilitate the deprotonation of the active methylene group without causing self-condensation of the carbonyl reactant. wikipedia.orgyoutube.com The reaction typically proceeds through the formation of a carbanion or enolate, which then acts as the nucleophile. youtube.com

A variation of this reaction is the Doebner modification, which uses pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.orgyoutube.com

Wittig Reactions

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglumenlearning.com This reaction is highly versatile and allows for the formation of a carbon-carbon double bond at a specific position. libretexts.org The reaction proceeds through the formation of a betaine (B1666868) intermediate or a four-membered oxaphosphetane ring, which then decomposes to the alkene and a stable phosphine (B1218219) oxide, driving the reaction forward. lumenlearning.comlibretexts.orgorganic-chemistry.org

The carbonyl group at the C-2 position of this compound can potentially undergo a Wittig reaction. However, the reactivity of this lactam carbonyl is generally lower than that of a typical ketone or aldehyde. The reaction would involve the attack of a phosphonium ylide on the C-2 carbonyl, leading to the formation of an exocyclic double bond at this position. The stereochemistry of the resulting alkene depends on the nature of the ylide used; stabilized ylides tend to give (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Modification of the Ester Group

The methyl ester group at the C-4 position can be readily modified through various reactions. One common transformation is hydrolysis to the corresponding carboxylic acid, which can be achieved under acidic or basic conditions. smolecule.com This carboxylic acid can then be converted to other derivatives, such as acid chlorides or amides, using standard synthetic methodologies. libretexts.orglibretexts.org For instance, treatment with thionyl chloride (SOCl2) can convert the carboxylic acid to an acid chloride. libretexts.orglibretexts.org The ester can also undergo transesterification, where treatment with a different alcohol in the presence of an acid or base catalyst results in the exchange of the methyl group for another alkyl or aryl group.

Derivatization of the Nitrogen Atom (N-1) of the Indoline Ring

The nitrogen atom of the indoline ring is a nucleophile and can be derivatized through various reactions, such as alkylation, acylation, and arylation.

N-Alkylation: The nitrogen can be alkylated using alkyl halides or other alkylating agents in the presence of a base. smolecule.com This reaction introduces an alkyl group onto the nitrogen atom. The choice of base and solvent can be critical for the success of the reaction.

N-Acylation: Acylation of the nitrogen atom can be achieved using acyl chlorides or anhydrides. google.com For example, reaction with chloroacetyl chloride or chloroacetic anhydride (B1165640) introduces a chloroacetyl group onto the nitrogen, forming methyl 1-(chloroacetyl)-2-oxoindoline-6-carboxylate. google.com These N-acylated derivatives can serve as intermediates for further synthetic transformations.

The reactivity of the nitrogen atom can be influenced by the electronic properties of the substituents on the indoline ring. Electron-withdrawing groups can decrease the nucleophilicity of the nitrogen, making derivatization more challenging.

Oxidation and Reduction Chemistry

The oxidation and reduction of this compound and related oxindole (B195798) structures are key transformations that can lead to a diverse range of products. These reactions can target the lactam carbonyl, the ester, or the aromatic system, depending on the reagents and conditions employed.

Oxidation Reactions

The oxidation of the oxindole core can result in the formation of isatin (B1672199) derivatives or involve the dehydrogenation of the indoline ring to the corresponding indole (B1671886). While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, the reactivity of the oxindole scaffold suggests several potential pathways.

One common oxidation reaction for indoline-containing compounds is dehydrogenation to form the more aromatic indole system. This transformation can be achieved using various oxidizing agents. For instance, the dehydrogenation of an indoline-containing drug, indapamide, to its indole form has been reported to be catalyzed by cytochrome P450 enzymes in metabolic studies. In a laboratory setting, reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or manganese dioxide (MnO₂) are often employed for such aromatization reactions.

Dehydrogenation to Methyl 2-oxo-1H-indole-4-carboxylate: The conversion of this compound to its corresponding indole derivative, methyl 2-oxo-1H-indole-4-carboxylate, represents a formal oxidation. This reaction introduces a double bond between positions 2 and 3 of the indoline ring. While specific conditions for this exact substrate are not detailed, analogous dehydrogenations of substituted indolines suggest the feasibility of this transformation.

Another potential oxidation pathway involves the oxidative cleavage of the oxindole ring. Studies on other oxindole derivatives have shown that under certain conditions, such as copper-catalyzed C-H peroxidation, the C2-C3 bond of the oxindole ring can be cleaved, leading to the formation of different heterocyclic scaffolds or aniline (B41778) derivatives.

Reduction Reactions

The reduction of this compound can target either the lactam carbonyl group, the ester moiety, or the aromatic ring. The outcome of the reduction is highly dependent on the choice of the reducing agent and the reaction conditions.

Reduction of the Lactam Carbonyl: The carbonyl group of the lactam can be reduced to a methylene group (-CH₂-) to yield methyl indoline-4-carboxylate, or to a hydroxyl group (-CHOH) to form methyl 2-hydroxyindoline-4-carboxylate. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides to amines. masterorganicchemistry.comadichemistry.comlibretexts.orgyoutube.com Therefore, treatment of this compound with LiAlH₄ would be expected to reduce the lactam carbonyl. The ester group would also likely be reduced under these conditions.

Reduction of the Ester Group: The methyl ester can be reduced to a primary alcohol. Lithium aluminum hydride is a potent reagent for the reduction of esters to alcohols. masterorganicchemistry.comadichemistry.comlibretexts.orgyoutube.com In contrast, sodium borohydride (B1222165) (NaBH₄) is generally a milder reducing agent and is typically selective for the reduction of aldehydes and ketones over esters under standard conditions. masterorganicchemistry.comyoutube.comchemguide.co.uk This selectivity could potentially allow for the reduction of the lactam carbonyl without affecting the ester group, or vice versa, by careful choice of reagents and conditions.

Catalytic Hydrogenation: Catalytic hydrogenation is another important reduction method. Depending on the catalyst and conditions, different parts of the molecule can be reduced. For instance, catalytic hydrogenation can be used to reduce the aromatic ring of the oxindole scaffold. organicchemistrydata.orglibretexts.org Studies on substituted oxindoles have shown that the benzene ring can be hydrogenated to a saturated cyclohexane (B81311) ring using a rhodium catalyst. This reaction would lead to the formation of methyl 2-oxooctahydroindole-4-carboxylate. It is also possible to selectively reduce the lactam carbonyl under certain catalytic hydrogenation conditions.

The following tables summarize the expected products from the oxidation and reduction of this compound based on the reactivity of the oxindole functional group and its derivatives.

Table 1: Potential Oxidation Products of this compound

| Product Name | Product Structure | Reagent Class |

| Methyl 2-oxo-1H-indole-4-carboxylate |  | Dehydrogenating Agents (e.g., DDQ, MnO₂) |

Table 2: Potential Reduction Products of this compound

| Product Name | Product Structure | Reagent Class |

| Methyl 2-hydroxyindoline-4-carboxylate |  | Mild Hydride Reducing Agents (e.g., NaBH₄ under specific conditions) |

| Methyl indoline-4-carboxylate |  | Strong Hydride Reducing Agents (e.g., LiAlH₄) |

| 4-(Hydroxymethyl)-2-oxoindoline |  | Strong Hydride Reducing Agents (e.g., LiAlH₄) |

| Methyl 2-oxooctahydroindole-4-carboxylate |  | Catalytic Hydrogenation (e.g., Rh/C, H₂) |

It is important to note that the actual products and yields of these reactions would need to be confirmed through experimental investigation, as the reactivity can be influenced by the specific substitution pattern of the oxindole ring.

Application in Medicinal Chemistry and Drug Discovery

Methyl 2-oxoindoline-4-carboxylate as a Privileged Scaffold for Bioactive Compounds

This compound belongs to the indolin-2-one (also known as oxindole) class of heterocyclic compounds, which are widely recognized as "privileged scaffolds" in medicinal chemistry. This designation stems from the observation that the indolin-2-one core structure is a recurring motif in a multitude of natural products and synthetic molecules that exhibit a wide range of biological activities. The versatility of this scaffold allows for substitutions at various positions, enabling the generation of large libraries of compounds for drug discovery programs.

The chemical structure of this compound features an indoline (B122111) core with a carbonyl group at the second position and a methyl carboxylate group at the fourth position. This arrangement of functional groups provides multiple points for chemical modification, making it a valuable starting material or intermediate in the synthesis of more complex bioactive molecules. The reactivity of the C3 position and the ability to modify the aromatic ring and the nitrogen atom have been extensively explored to develop novel therapeutic agents. researchgate.net The indolin-2-one framework is a key pharmacophore that can bind to various biological targets, including enzymes and receptors, by participating in hydrogen bonding, hydrophobic, and van der Waals interactions.

Research has highlighted the significance of the oxindole (B195798) scaffold in the development of drugs targeting a variety of diseases. Its presence in both natural alkaloids with medicinal properties and clinically approved synthetic drugs underscores its importance. The ability of the indolin-2-one core to be readily functionalized allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates, leading to improved efficacy and selectivity.

Structure-Activity Relationship (SAR) Studies of Indoline-2-one Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development, providing critical insights into how the chemical structure of a compound influences its biological activity. For indoline-2-one derivatives, extensive SAR studies have been conducted over several decades, focusing on understanding the impact of various substituents on their therapeutic effects. researchgate.net These studies have been instrumental in the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic profiles.

Key areas of modification on the indoline-2-one scaffold include:

The C3 Position: The methylene (B1212753) group at the C3 position is often substituted with a wide variety of groups. The nature of this substituent is crucial for the biological activity, and modifications at this position have led to the discovery of potent inhibitors of various enzymes.

The Aromatic Ring: Substituents on the benzene (B151609) ring of the indoline core, such as halogens, alkyl, and alkoxy groups, can significantly modulate the electronic properties and lipophilicity of the molecule, thereby affecting its binding affinity and cellular permeability.

The N1 Position: The nitrogen atom of the indoline ring can be acylated or alkylated to introduce different functionalities, which can influence the compound's interaction with its biological target.

A review of SAR studies reveals that specific substitutions at the C5 position of the oxindole ring, such as the introduction of a fluorine atom, can enhance the inhibitory activity against certain kinases like VEGFR-2. cancertreatmentjournal.com Similarly, the addition of a hydroxyl or sulfhydryl group at the C5 position has been shown to improve inhibitory activity against both VEGFR-2 and PDGFRβ. cancertreatmentjournal.com The exploration of different heterocyclic rings fused to the pyrrole (B145914) moiety in pyrrole indolin-2-ones has also been a fruitful strategy, with smaller five- or six-membered rings generally showing better inhibitory activity. cancertreatmentjournal.com

These systematic SAR studies have been pivotal in the rational design of numerous indoline-2-one-based therapeutic agents, including those targeting cancer and other diseases.

Targeted Therapies Based on the Indoline-2-one Core

The versatility of the indoline-2-one scaffold has led to its successful application in the development of a variety of targeted therapies.

The indolin-2-one core is a well-established pharmacophore for the development of kinase inhibitors. scirp.orgekb.eg Many of these inhibitors function by competing with ATP for its binding site on the kinase. scirp.org Two prominent examples of FDA-approved multi-kinase inhibitors based on the indolin-2-one scaffold are Sunitinib and Nintedanib.

Sunitinib: This oral multi-targeted tyrosine kinase inhibitor is a cornerstone in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST). cancertreatmentjournal.comekb.eg Sunitinib's mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), c-kit, and Fms-like tyrosine kinase 3 (FLT3). scirp.orgekb.eg The development of Sunitinib was a result of structural modifications of earlier indolin-2-one-based kinase inhibitors. cancertreatmentjournal.com

Nintedanib: Another multi-target tyrosine kinase inhibitor, Nintedanib, is used in the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer. It targets VEGFR, fibroblast growth factor receptors (FGFRs), and PDGFR. nih.gov SAR studies on Nintedanib have highlighted the importance of the 6-methoxycarbonyl-substituted indolinone structure for its potent inhibitory effects. nih.gov

The success of Sunitinib and Nintedanib has spurred further research into novel indolin-2-one-based kinase inhibitors with improved selectivity and efficacy. scirp.orgekb.eg

Derivatives of the indoline-2-one scaffold have also been investigated for their potential as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). Some compounds bearing the 2-indolinone ring system have shown activity against HIV. researchgate.net For instance, research has been conducted on indole-based compounds as HIV-1 fusion inhibitors that target the gp41 protein. nih.gov While not all of these are direct derivatives of this compound, the broader class of indole-containing compounds has shown promise. Additionally, novel 3-hydrazono-5-nitro-2-indolinone derivatives have been screened for activity against viruses like the yellow fever virus. nih.gov Other heterocyclic compounds, such as pyridine (B92270) N-oxide derivatives, have also been identified as a class of anti-HIV agents. nih.gov

The indolin-2-one scaffold is a prominent feature in a vast number of anticancer agents due to its ability to inhibit various targets involved in cancer progression, most notably protein kinases. researchgate.netekb.egresearchgate.net The anti-angiogenic properties of many indolin-2-one derivatives, primarily through the inhibition of VEGFR, are a key aspect of their anticancer effects. researchgate.net

Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including colon, prostate, and lung cancer. Spirocyclic indolinones, which can be synthesized from this compound, have also been explored for their antitumor properties. smolecule.com The design of hybrid molecules incorporating the indolin-2-one core with other pharmacologically active moieties, such as thiazole, has led to the development of multi-target anticancer agents. acs.org

| Compound Type | Cancer Cell Line | Reported Activity | Reference |

| 2-oxoindoline derivatives | Colon (SW620), Prostate (PC-3), Lung (NCI-H23) | Significant cytotoxicity | |

| Spirooxindole-oxofuran derivatives | CNS Cancer (SNB-75) | Growth inhibition | researchgate.net |

| N-thiazolyl-indole-2-carboxamide derivatives | Breast (MCF-7) | High cytotoxicity (IC50 = 6.10 ± 0.4 μM for compound 6i) | acs.org |

The indolin-2-one scaffold has also been explored for its potential antimicrobial properties. Studies have investigated the activity of this compound and its derivatives against various bacterial and fungal strains. smolecule.com For example, certain N-derivatives of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, with activity in some cases exceeding that of ampicillin (B1664943) and streptomycin (B1217042). researchgate.net

The following table summarizes some of the reported antimicrobial activities of indoline-2-one and related derivatives.

| Compound/Derivative | Microorganism | Reported Activity | Reference |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | Gram-positive and Gram-negative bacteria | Activity exceeded ampicillin and streptomycin in some cases. | researchgate.net |

| Methyl 2-(2-methoxy-2-oxoethyl)-4-methylfuran-3-carboxylate | Staphylococcus aureus, Acinetobacter baumannii | Lowest MIC values of 15.6 µg/mL. | uem.br |

| 4H-4-oxoquinolizine derivatives | S. aureus, S. pneumoniae, E. coli | Better activity against Gram-positive bacteria than ciprofloxacin. | nih.gov |

Other Pharmacological Activities (e.g., Anti-inflammatory, Antioxidant, Anticonvulsant)

The 2-oxoindoline (oxindole) nucleus, the core structure of this compound, is a versatile scaffold that has been explored for a wide range of pharmacological activities beyond its more prominent applications. Research into derivatives of the oxindole skeleton has revealed significant potential in developing agents with anti-inflammatory, antioxidant, and anticonvulsant properties.

Anti-inflammatory Activity: Derivatives of the oxindole core have demonstrated notable anti-inflammatory effects. For instance, studies on various substituted oxindoles have shown inhibitory effects on inflammatory mediators. One study investigating a thiosemicarbazone derivative demonstrated a reduction in carrageenan-induced paw edema, suggesting an action on the early mediators of inflammation, potentially via histamine (B1213489) pathways. nih.gov Other research has focused on the synthesis of novel oxindole derivatives that show good inhibitory effects on the production of pro-inflammatory factors such as IL-6, IL-1β, and TNF-α in murine macrophage models. sioc-journal.cn These findings underscore the potential of the oxindole scaffold as a basis for the development of new anti-inflammatory agents. nih.govsioc-journal.cn

Antioxidant Activity: The oxindole ring system is associated with significant antioxidant potential. nih.govsemanticscholar.orgresearchgate.net Studies on various 3-substituted-2-oxindole derivatives have shown that these compounds can exhibit substantial free radical scavenging activity, often in a concentration-dependent manner. nih.gov For example, certain 3-hydroxyoxindoles and 3-aroyl methylene indol-2-ones with halogen or methyl substitutions on the isatin (B1672199) ring have demonstrated good antioxidant activity at low concentrations. nih.gov The antioxidant capacity is influenced by the nature and position of substituents on the oxindole ring. The presence of a hydroxyl group or certain heterocyclic systems attached to the core structure can enhance this activity. researchgate.net This suggests that the oxindole nucleus acts as a promising pharmacophore for designing novel antioxidants. nih.govsemanticscholar.orgnih.govtandfonline.com

Anticonvulsant Activity: Isatin-based derivatives, which share the 2-oxoindoline core, are promising compounds for the development of novel antiepileptic drugs. nih.gov A number of these derivatives have been synthesized and evaluated in preclinical models of epilepsy, such as the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests in mice. nih.gov These studies have shown that specific substitutions on the oxindole ring system can lead to significant anti-seizure activity with favorable safety profiles in neurotoxicity tests. nih.gov For example, certain methoxylated and halogenated derivatives have demonstrated potent protection in both MES and PTZ models, indicating their potential as lead compounds for new anticonvulsant agents. nih.govmdpi.com The anticonvulsant action is often attributed to the structural similarities of the oxindole pharmacophore to known antiepileptic drugs like phenytoin (B1677684) and carbamazepine. nih.gov

Table 1: Summary of Pharmacological Activities of Selected Oxindole Derivatives

| Activity | Derivative Class | Key Findings | Reference(s) |

|---|---|---|---|

| Anti-inflammatory | Thiosemicarbazones | Reduced paw edema by up to 83.2%; action suggested via histamine pathways. | nih.gov |

| Anti-inflammatory | 2-Benzylbenzofurans | Good inhibition of NO, IL-6, IL-1β, and TNF-α production at 25 µmol/L. | sioc-journal.cn |

| Antioxidant | 3-Aroyl methylene indol-2-ones | Halogenated derivatives showed good activity at 5-100 μg/ml. | nih.gov |

| Antioxidant | 3-Hydroxy-3-substituted oxindoles | 5-fluoro and 5-methyl analogues showed maximum activity. | nih.gov |

| Antioxidant | Arylsulfonamide-oxindole hybrids | Several compounds showed very significant antioxidant activity in a DPPH assay. | nih.govsemanticscholar.org |

| Anticonvulsant | Isatin-based amides | Methoxylated derivatives showed significant activity in the MES model; some were also potent against PTZ-induced seizures. | nih.gov |

| Anticonvulsant | Dioxo-pyrrolidin-1-yl-acetamides | One derivative provided 100% protection from seizures in the MES test. | mdpi.com |

Prodrug Strategies Involving this compound

Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility, low permeability, rapid metabolism, or lack of site-specific delivery. nih.govbaranlab.org A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through enzymatic or chemical transformation. baranlab.org While this compound is primarily known as a key synthetic intermediate for bioactive molecules like Nintedanib, its structure contains functional groups amenable to prodrug strategies. smolecule.comtdcommons.org

The core structure of this compound features two key functional groups that could be targeted for prodrug modification: the methyl ester and the lactam nitrogen.

Ester-Based Prodrugs: The methyl ester at the 4-position is a prime candidate for modification. Ester prodrugs are commonly used to enhance the lipophilicity and, consequently, the membrane permeability of polar parent drugs containing a carboxylic acid. blumberginstitute.org In a hypothetical scenario, if the parent drug were the corresponding 2-oxoindoline-4-carboxylic acid (formed by hydrolysis of the methyl ester), re-esterification with different alcohol promoieties could be used to fine-tune its properties. These ester linkages are typically designed to be cleaved by ubiquitous esterase enzymes in the body to release the active carboxylic acid.

N-Acylation/Alkylation: The nitrogen atom of the indoline ring is another potential site for derivatization. Masking this N-H group can alter the molecule's polarity, solubility, and metabolic stability. acs.org For example, N-acylation could create an amide linkage that might be cleaved by amidase enzymes. Such modifications can protect metabolically vulnerable sites and improve drug targeting.

The goal of applying a prodrug strategy to a scaffold like this compound would be to improve its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. nih.gov For instance, a prodrug could be designed to enhance oral bioavailability by masking polar groups, thereby increasing passive absorption across the gut wall. baranlab.orgblumberginstitute.org Alternatively, a prodrug could be engineered for targeted delivery by attaching a promoiety that is specifically recognized and cleaved by an enzyme overexpressed in the target tissue, thereby concentrating the active drug at its site of action and reducing systemic toxicity. baranlab.org

Although specific examples of this compound being developed as a prodrug are not prominent in the literature, its role as a building block for complex drugs like Nintedanib highlights the importance of its underlying scaffold in medicinal chemistry. tdcommons.org The principles of prodrug design offer a viable pathway to enhance the therapeutic potential of novel analogs derived from this versatile chemical entity. nih.gov

Development of Analogs and Lead Optimization

Lead optimization is a critical phase in drug discovery where an initial "lead" compound with promising biological activity is systematically modified to produce analogs with superior properties, including enhanced potency, selectivity, and improved pharmacokinetic and toxicological profiles. ijddd.compreprints.org this compound serves as an excellent starting scaffold for lead optimization due to its rigid bicyclic structure and multiple points for chemical modification. smolecule.com Its utility is demonstrated by its role as a key intermediate in the synthesis of complex kinase inhibitors. tdcommons.org

The process of analog development from the this compound scaffold typically involves exploring structure-activity relationships (SAR) by making systematic changes at various positions on the oxindole ring. The primary sites for modification include:

The C3-Position: The methylene group at the C3 position is highly reactive and is a common site for introducing diversity. Condensation reactions with various aldehydes and ketones can generate a wide array of 3-substituted derivatives, which is a cornerstone of many oxindole-based drug discovery programs.

The Benzene Ring (Positions 5, 6, 7): The aromatic portion of the oxindole ring can be substituted with various electron-donating or electron-withdrawing groups, such as halogens, alkyls, or methoxy (B1213986) groups. These substitutions can modulate the electronic properties of the ring system and create new interaction points with biological targets. For example, in the development of anticonvulsant isatin derivatives, methoxy and fluoro substituents on the phenyl ring were found to be effective. nih.gov

Lead optimization efforts focusing on oxindole-based scaffolds have led to the discovery of potent inhibitors for various targets. For instance, structure-based optimization of a lead compound resulted in novel antibacterial agents targeting bacterial type II topoisomerases, with some analogs showing potent activity against multidrug-resistant pathogens like MRSA. nih.gov Computational methods, such as molecular docking, are often employed to guide the design of new analogs by predicting how they will bind to a target protein, such as VEGFR-2, allowing for a more rational approach to lead optimization. nih.govmdpi.com

Table 2: Structure-Activity Relationship (SAR) Insights for Oxindole Analogs

| Modification Site | Substituent Type | Impact on Activity | Example Activity | Reference(s) |

|---|---|---|---|---|

| C5-Position | Halogen (e.g., Fluoro, Chloro) | Generally enhances antioxidant activity. | Antioxidant | nih.gov |

| C5-Position | Methyl | Increased antioxidant potential in 3-hydroxyoxindoles. | Antioxidant | nih.gov |

| Phenyl Ring (of a C3-substituent) | Methoxy (ortho or para) | Potent anticonvulsant activity in both MES and PTZ models. | Anticonvulsant | nih.gov |

| Phenyl Ring (of a C3-substituent) | Halogen (e.g., Fluoro, Chloro) | Acceptable anticonvulsant effects, particularly at ortho and para positions. | Anticonvulsant | nih.gov |

| N1-Position | Various substitutions | Can be critical for activity; optimization is target-dependent. | General Drug Discovery | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Nintedanib |

| 2-oxoindoline-4-carboxylic acid |

| Phenytoin |

| Carbamazepine |

| IL-6 |

| IL-1β |

| TNF-α |

Synthetic Utility As a Building Block in Complex Molecule Synthesis

Precursor in Natural Product Synthesis (Indole Alkaloids)

The 2-oxindole core is a privileged structural motif found in a wide array of indole (B1671886) alkaloids, many of which exhibit significant biological activity. Methyl 2-oxoindoline-4-carboxylate serves as a valuable starting material for the construction of these complex natural products, particularly those featuring a spirocyclic center at the C3 position. The spiro-oxindole framework is the core structure of numerous natural alkaloids, including coerulescine, horsfiline, welwitindolinone A, and spirotryprostatin A. sciforum.net

The synthetic utility of this compound lies in its capacity to be converted into key intermediates for these alkaloids. Research has indicated that the compound can serve as a starting material for other bioactive molecules, such as spirocyclic indolinones, which have been investigated for their therapeutic properties. smolecule.com The general strategy involves the functionalization of the C3 position of the oxindole (B195798) ring. This position is activated by the adjacent carbonyl group and can undergo reactions to build the spirocyclic systems that are characteristic of many complex alkaloids. smolecule.com

For example, the synthesis of spiro-oxindole alkaloids often proceeds through an intermediate methyleneindolinone, which can be generated from the parent oxindole. This reactive intermediate then undergoes cycloaddition reactions with various dienophiles or dipolarophiles to construct the fused or spiro-heterocyclic systems. While specific total syntheses of named indole alkaloids starting directly from this compound are not extensively detailed in general literature, its role as a precursor to the foundational spiro-oxindole core is well-established. sciforum.net

Table 1: Examples of Spiro-Oxindole Alkaloid Cores

| Alkaloid Family | Core Structure | Significance |

|---|---|---|

| Spirotryprostatins | Spiro[pyrrolidine-3,3'-oxindole] | Cell cycle inhibitors |

| Horsfiline | Spiro[oxindole-3,3'-pyrrolidine] | Analgesic properties |

| Welwitindolinones | Complex fused indoline (B122111) system | Multidrug resistance reversal |

Intermediates for Advanced Heterocyclic Systems

The chemical reactivity of this compound makes it an ideal intermediate for the synthesis of diverse and advanced heterocyclic systems. smolecule.com The oxindole nucleus, particularly the C3 methylene (B1212753) and the N1 nitrogen positions, can be readily functionalized. The nitrogen can undergo alkylation reactions, while the C3 position can be deprotonated to form an enolate or converted into an electrophilic center, facilitating the construction of new rings. smolecule.com

A primary application is in the synthesis of spirooxindoles, where the C3 carbon of the indoline ring becomes a spiro-center, linking the oxindole to another heterocyclic ring. nih.gov This is typically achieved through multi-component reactions or cycloadditions. For instance, reactions of isatin-derived intermediates (accessible from oxindoles) with various reagents can yield a variety of spiro-heterocycles.

Some examples of advanced heterocyclic systems synthesized from oxindole precursors include:

Spiro[indoline-3,3′-pyrazoline]-2-ones : Formed from the reaction of 3-ylidene-2-indolinones with hydrazine (B178648) hydrate. nih.gov

Spiro[indoline-3,4′-pyrimidin]-2-ones : Generated through the condensation of 3-ylidene-2-indolinones with thiourea. nih.gov

Spiro[indoline-3,2′- wikipedia.orgnih.govnumberanalytics.comoxadiazols] : Synthesized via cycloaddition pathways. nih.gov

Spiro[indoline-3,2′-thiazolidines] : Prepared by reacting isatin-imines with thioglycolic acid. nih.gov

These transformations highlight the role of the oxindole scaffold as a template for building complex, three-dimensional molecules with potential applications in medicinal chemistry and material science.

Table 2: Synthesis of Advanced Heterocyclic Systems from Oxindole Precursors

| Starting Material Type | Reagent(s) | Resulting Heterocyclic System | Reaction Type |

|---|---|---|---|

| 3-Ylidene-2-indolinone | Hydrazine Hydrate | Spiro[indoline-3,3′-pyrazoline] | Cyclocondensation |

| 3-Ylidene-2-indolinone | Thiourea / KOH | Spiro[indoline-3,4′-pyrimidine] | Cyclocondensation |

| Isatin-imine | Aryloxy Acetic Acid | Spiro-β-lactam-oxindole | [2+2] Cycloaddition |

Chiral Auxiliary Applications

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions, after which it is typically removed. wikipedia.org Common examples of effective chiral auxiliaries include pseudoephedrine, Oppolzer's camphorsultam, and Evans' oxazolidinones. numberanalytics.comnih.gov

The primary requirement for a molecule to function as a chiral auxiliary is that it must be chiral (enantiomerically pure) itself. wikipedia.org this compound is an achiral molecule and, therefore, cannot function as a chiral auxiliary in its native form. There is no evidence in the scientific literature to suggest its application for this purpose.

While this compound itself is not a chiral auxiliary, the synthesis of chiral oxindoles is an area of significant research interest. nih.gov These asymmetric syntheses, however, achieve stereocontrol through the use of external chiral catalysts (organocatalysts or metal complexes) or by reacting the achiral oxindole substrate with a chiral reagent, rather than by the substrate itself acting as the directing group. nih.govresearchgate.net

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies for Oxoindoline-4-carboxylates

The development of efficient and innovative synthetic methods for constructing oxoindoline-4-carboxylates is a key area of ongoing research. rsc.org The inherent reactivity of the oxindole (B195798) core, with its multiple reaction sites including the lactam carbonyl, aromatic system, and ester group, allows for a wide range of synthetic transformations. These sites provide a versatile platform for creating complex molecular structures.

Current research focuses on developing new catalytic systems and reaction cascades to streamline the synthesis of these compounds. rsc.org For example, rhodium-catalyzed aldehyde-directed oxidative [3+2] cascade annulation of indolecarbaldehydes with alkynes has been developed to produce cyclopenta[b]indol-1(4H)-one derivatives. acs.org This method demonstrates high efficiency and the potential for creating diverse polycyclic indole (B1671886) skeletons. acs.org Furthermore, there is a growing interest in biocatalysis as a green and highly selective alternative to traditional chemical synthesis for producing oxindoles and their derivatives. researchgate.net The pursuit of novel synthetic strategies is driven by the need for structurally diverse libraries of oxoindoline-4-carboxylates for screening and development in various applications. rsc.org

Key areas of focus in synthetic methodology include:

Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot to improve efficiency and reduce waste. rsc.org

C-H Functionalization: Directly modifying the carbon-hydrogen bonds of the oxindole scaffold to introduce new functional groups. rsc.org

Enantioselective Catalysis: Developing methods to produce specific stereoisomers of 3,3-disubstituted oxindoles, which is crucial for their biological activity. rsc.org

Exploration of New Biological Targets and Mechanisms of Action

While research into the biological activities of methyl 2-oxoindoline-4-carboxylate itself is still in the early stages, the broader oxindole scaffold is a well-established pharmacologically active core. researchgate.netsmolecule.com Derivatives of 2-oxoindoline have shown a wide range of biological activities, including antimicrobial, antioxidant, antiviral, and anticancer properties. researchgate.netnih.gov

A significant area of future research is the identification of novel biological targets for oxoindoline-4-carboxylates. Computational "repurposing" campaigns are being employed to screen libraries of existing oxindole derivatives against various biological targets. nih.govnih.govworktribe.comresearchgate.net One such study identified vascular endothelial growth factor receptor 2 (VEGFR-2) kinase as a potential target for this class of compounds. nih.govnih.govworktribe.com Although the specific compound tested did not show potent inhibition, the study highlighted other promising therapeutic targets for further investigation. nih.govworktribe.comresearchgate.net

The mechanism of action for many oxindole derivatives involves the inhibition of protein kinases, which are crucial for cell signaling and are often dysregulated in diseases like cancer. mdpi.com For instance, some oxindole-based compounds are potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov The ability of the oxindole scaffold to be modified allows for the fine-tuning of its interaction with biological targets, making it a valuable framework for developing selective inhibitors. nih.gov

Future research will likely focus on:

In-depth studies to confirm and explore the potential antimicrobial and antioxidant activities of this compound. smolecule.com

Systematic screening of oxoindoline-4-carboxylate libraries against a wide range of biological targets to identify new therapeutic opportunities.

Elucidation of the precise mechanisms of action by which these compounds exert their biological effects, including their interactions with proteins and nucleic acids.

Emerging Biological Targets for Oxindole Scaffolds

| Target Class | Specific Examples | Potential Therapeutic Area |

| Protein Kinases | VEGFR-2, FLT3, CDK2, CDK4, CDK6 | Cancer, Inflammatory Disorders |

| Viral Enzymes | HIV-1 Reverse Transcriptase | Antiviral Therapy |

| Other Enzymes | α-glucosidase, Tyrosinase | Diabetes, Skin Disorders |

| Anti-apoptotic Proteins | Mcl-1 | Cancer |

Advanced Materials Science Applications

The unique structural and photophysical properties of oxindole derivatives are now being explored for applications in materials science. The inherent polycyclic framework of these compounds can lead to interesting electronic and optical properties. acs.org

Recent research has shown that certain spiro[furan-2,2'-indoline]-3',5-dione derivatives, synthesized from cyclopenta[b]indol-1(4H)-one, exhibit blue or green fluorescence. acs.org The twisted molecular structure of some of these compounds can prevent close molecular packing, which is a desirable feature for enhancing the performance of organic light-emitting diodes (OLEDs). acs.org The discovery of solvatochromic effects in some derivatives, where the color of the emitted light changes with the polarity of the solvent, further expands their potential in sensing and imaging applications. acs.org

Future research in this area is expected to explore:

The design and synthesis of novel oxoindoline-based polymers and small molecules with tailored electronic and photophysical properties.

The incorporation of these materials into devices such as OLEDs, organic solar cells, and chemical sensors.

The investigation of their potential as functional fluorescent materials for biological imaging and diagnostics. acs.org

Integration with Artificial Intelligence and Machine Learning in Drug Design

AI and ML can be utilized in several key areas of drug design involving oxoindoline-4-carboxylates:

De Novo Drug Design: Generative AI algorithms can design novel molecules from scratch, exploring the vast chemical space to identify new oxindole derivatives with desired properties. frontiersin.orgharvard.edu Scaffold-based generative models can create new molecules that retain the core oxindole structure while optimizing for specific biological activities. arxiv.org

Predictive Modeling: Machine learning models can predict the biological activity, toxicity, and other properties of oxindole derivatives, allowing researchers to prioritize which compounds to synthesize and test. harvard.edu This can significantly reduce the time and cost of drug development.

Synthesis Prediction: AI tools can help devise efficient synthetic routes for novel oxindole compounds, analyzing vast databases of chemical reactions to propose the most effective strategies. digitellinc.com

Structure-Based Drug Design: AI-powered models can analyze the three-dimensional structure of a biological target and design oxindole-based ligands that bind to it with high affinity and selectivity. researchgate.netnih.gov

The integration of AI and ML is expected to streamline the entire drug discovery pipeline for oxindole-based compounds, from initial hit identification to lead optimization and preclinical development. frontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.